1-(Chlorosulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Chlorosulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a five-membered pyrrolidine ring with a chlorosulfanyl group attached This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,5-dione with chlorosulfonic acid under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful addition of chlorosulfonic acid to a solution of pyrrolidine-2,5-dione, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine-2,5-diones depending on the nucleophile used.
Scientific Research Applications
1-(Chlorosulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive chlorosulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfanyl)pyrrolidine-2,5-dione involves its interaction with biological molecules through its reactive chlorosulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to modify enzyme function makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Lacks the chlorosulfanyl group, making it less reactive.
N-Chlorosuccinimide: Contains a similar chlorosulfanyl group but has different reactivity due to its structure.
Sulfonyl Pyrrolidines: Similar in reactivity but differ in the position and nature of the sulfonyl group.
Uniqueness: 1-(Chlorosulfanyl)pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring and a chlorosulfanyl group.
Properties
CAS No. |
73057-24-6 |
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Molecular Formula |
C4H4ClNO2S |
Molecular Weight |
165.60 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiohypochlorite |
InChI |
InChI=1S/C4H4ClNO2S/c5-9-6-3(7)1-2-4(6)8/h1-2H2 |
InChI Key |
BKQOLIPCMFNQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SCl |
Origin of Product |
United States |
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